Prothiocarb
Overview
Description
Prothiocarb, known chemically as S-ethyl-N-(3-dimethylaminopropyl) thiocarbamic acid hydrochloride, is a fungicide primarily used to control soil-borne fungal diseases. It is particularly effective against Oomycetes, including species such as Pythium and Phytophthora . This compound was introduced to the market as a systemic fungicide and has been used in various agricultural applications, including the treatment of vegetables, fruits, and ornamentals .
Preparation Methods
Prothiocarb can be synthesized through the reaction of ethanethiol with N-(3-dimethylaminopropyl)carbamoyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the process . Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Prothiocarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-(3-dimethylaminopropyl)carbamothioic acid and ethanethiol.
Substitution: This compound can undergo nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Major products formed from these reactions include N-(3-dimethylaminopropyl)carbamothioic acid, ethanethiol, and various oxidized derivatives .
Scientific Research Applications
Prothiocarb has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of thiocarbamates and their interactions with other chemicals.
Biology: Investigated for its effects on fungal pathogens, particularly those affecting crops.
Medicine: While not commonly used in human medicine, this compound’s mechanism of action has provided insights into the development of antifungal agents.
Mechanism of Action
Prothiocarb exerts its fungicidal effects through two primary mechanisms:
Lipid Synthesis Inhibition: this compound interferes with the synthesis of lipids, which are essential components of fungal cell membranes.
Release of Ethyl Mercaptan: In some fungal species, this compound releases ethyl mercaptan, a toxic compound that further inhibits fungal growth.
Comparison with Similar Compounds
Prothiocarb belongs to the class of thiocarbamate fungicides. Similar compounds include:
Propamocarb: Another thiocarbamate fungicide with a similar mode of action but different chemical structure.
Cymoxanil: A fungicide that also targets Oomycetes but has a different chemical composition and mechanism of action.
Fosetyl-Al: A systemic fungicide with a different mode of action, primarily inhibiting the synthesis of phospholipids.
This compound is unique in its dual mode of action, combining lipid synthesis inhibition with the release of ethyl mercaptan, making it particularly effective against a broad range of fungal pathogens .
Properties
IUPAC Name |
S-ethyl N-[3-(dimethylamino)propyl]carbamothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2OS/c1-4-12-8(11)9-6-5-7-10(2)3/h4-7H2,1-3H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRBXJLFCBCKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19622-19-6 (hydrochloride) | |
Record name | Prothiocarb [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019622083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5058012 | |
Record name | Prothiocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19622-08-3 | |
Record name | N-(γ-Dimethylaminopropyl)thiocarbamic acid S-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19622-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prothiocarb [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019622083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prothiocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROTHIOCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FS76HFF04 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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